molecular formula C13H20N4O3 B2952521 tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate CAS No. 183611-01-0

tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate

Cat. No.: B2952521
CAS No.: 183611-01-0
M. Wt: 280.328
InChI Key: FLLOAIKBILMRFL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features an imidazole ring attached to a piperazine ring, which is further modified with a tert-butyl group and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate typically involves the following steps:

  • Imidazole Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

  • Piperazine Formation: Piperazine can be synthesized through the reaction of ethylenediamine with ketones or aldehydes.

  • Coupling Reaction: The imidazole and piperazine rings are then coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

  • Tert-Butylation: The resulting compound is then tert-butylated using tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form imidazole-4-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form piperazine derivatives.

  • Substitution: The tert-butyl group can be substituted with other functional groups to form new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Imidazole-4-carboxylic Acid Derivatives: These products are useful in pharmaceuticals and agrochemicals.

  • Piperazine Derivatives: These products have applications in the synthesis of pharmaceuticals and other organic compounds.

  • Substituted Derivatives: These products can be used in various industrial applications, including the production of polymers and resins.

Scientific Research Applications

Chemistry: Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its use as a precursor for the synthesis of biologically active molecules. Medicine: It is used in the development of new drugs, particularly those targeting neurological disorders and infections. Industry: The compound is utilized in the production of various industrial chemicals, including polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the piperazine ring can interact with enzymes and receptors. The tert-butyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

  • Imidazole Derivatives: These compounds share the imidazole ring but may have different substituents on the ring.

  • Piperazine Derivatives: These compounds share the piperazine ring but may have different functional groups attached.

  • Tert-Butyl Derivatives: These compounds contain the tert-butyl group but may have different core structures.

Uniqueness: Tert-butyl 4-(1H-imidazole-1-carbonyl)piperazine-1-carboxylate is unique due to its combination of the imidazole and piperazine rings, which allows for a wide range of chemical reactions and biological activities. Its tert-butyl group enhances its stability and lipophilicity, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-(imidazole-1-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-8-6-15(7-9-16)11(18)17-5-4-14-10-17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLOAIKBILMRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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